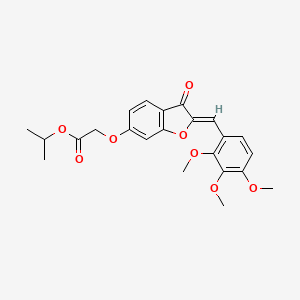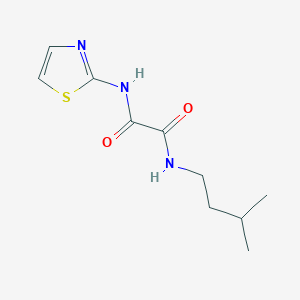
N1-isopentil-N2-(tiazol-2-il)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-isopentyl-N2-(thiazol-2-yl)oxalamide is an organic compound that belongs to the class of alpha amino acid amides . It has a molecular formula of C10H15N3O2S and a molecular weight of 241.31.
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 2 secondary amides (aliphatic), and 1 Thiazole .Aplicaciones Científicas De Investigación
Potencial Antibacteriano: Varios derivados de N1-isopentil-N2-(tiazol-2-il)oxalamida exhiben potente actividad antibacteriana contra bacterias tanto Gram-negativas como Gram-positivas. Notablemente, los compuestos con sustituciones de 4-terc-butilo y 4-isopropilo demuestran atractivos efectos antibacterianos contra múltiples cepas. El derivado sustituido con isopropilo muestra una baja concentración mínima inhibitoria (CMI) de 3.9 μg/mL contra Staphylococcus aureus y Achromobacter xylosoxidans .
Modo de Acción Distintivo: Cuando se complejiza con el péptido que penetra en las células octaarginina, el comportamiento antibacteriano de la this compound difiere significativamente de sus componentes individuales. El complejo octaarginina-fármaco exhibe una cinética de muerte más rápida, crea poros en las membranas celulares bacterianas y muestra una actividad hemolítica insignificante hacia los glóbulos rojos humanos. Esto destaca el modo de acción único del complejo fármaco-péptido .
Actividad Antitumoral y Citotóxica
Si bien el enfoque principal ha estado en las propiedades antibacterianas, vale la pena señalar que los derivados de tiazol, incluida la this compound, tienen diversas actividades biológicas. Por ejemplo:
- Citotoxicidad: Gulsory y Guzeldemirci sintetizaron una serie de [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácidos acéticos arilidenhidrazidas. Uno de los compuestos demostró potentes efectos citotóxicos en las células cancerosas de próstata .
Mecanismo De Acción
Target of Action
The primary target of N1-isopentyl-N2-(thiazol-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins .
Mode of Action
It can be inferred that the compound likely binds to the enzyme, thereby inhibiting its function .
Biochemical Pathways
Given its target, it can be inferred that the compound likely impacts protein synthesis pathways, particularly those involving the methionine aminopeptidase enzyme .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Given its target, it can be inferred that the compound likely affects protein synthesis at the cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
N1-isopentyl-N2-(thiazol-2-yl)oxalamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with methionine aminopeptidase, an enzyme involved in the removal of methionine residues from nascent proteins . The interaction between N1-isopentyl-N2-(thiazol-2-yl)oxalamide and methionine aminopeptidase is characterized by the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting protein maturation and function.
Cellular Effects
N1-isopentyl-N2-(thiazol-2-yl)oxalamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, N1-isopentyl-N2-(thiazol-2-yl)oxalamide has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N1-isopentyl-N2-(thiazol-2-yl)oxalamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the binding of N1-isopentyl-N2-(thiazol-2-yl)oxalamide to methionine aminopeptidase results in the inhibition of the enzyme’s activity, which in turn affects protein processing and function . Additionally, N1-isopentyl-N2-(thiazol-2-yl)oxalamide has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-isopentyl-N2-(thiazol-2-yl)oxalamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N1-isopentyl-N2-(thiazol-2-yl)oxalamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of N1-isopentyl-N2-(thiazol-2-yl)oxalamide vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, N1-isopentyl-N2-(thiazol-2-yl)oxalamide can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
N1-isopentyl-N2-(thiazol-2-yl)oxalamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the activity of enzymes involved in amino acid metabolism, such as methionine aminopeptidase . Additionally, N1-isopentyl-N2-(thiazol-2-yl)oxalamide influences metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of N1-isopentyl-N2-(thiazol-2-yl)oxalamide within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . The localization and accumulation of N1-isopentyl-N2-(thiazol-2-yl)oxalamide within cells are influenced by its interactions with intracellular binding proteins, which can affect its activity and function.
Subcellular Localization
N1-isopentyl-N2-(thiazol-2-yl)oxalamide exhibits specific subcellular localization, which is crucial for its activity and function. This compound has been observed to localize to the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of N1-isopentyl-N2-(thiazol-2-yl)oxalamide is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7(2)3-4-11-8(14)9(15)13-10-12-5-6-16-10/h5-7H,3-4H2,1-2H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCOVTSHGXQFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

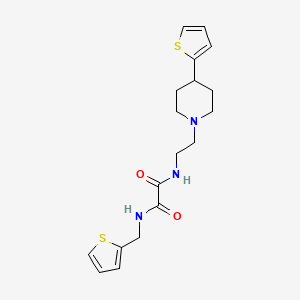

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)
![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

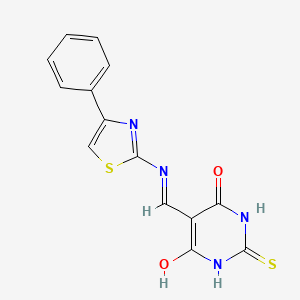


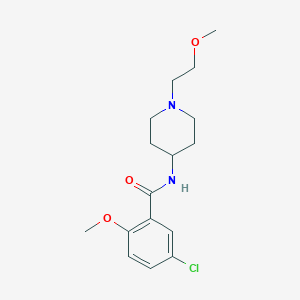

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)
